VCC234718
Description
VCC234718 (5-(4-cyclohexanecarbonylpiperazine-1-sulfonyl)isoquinoline) is a novel small-molecule inhibitor targeting Mycobacterium tuberculosis (Mtb) GuaB2, an inosine monophosphate dehydrogenase (IMPDH) critical for guanine biosynthesis . Identified through whole-cell screening, it exhibits potent bactericidal activity against both replicating and non-replicating Mtb strains, with a reported inhibition constant (Ki) of 100 nM against Mtb GuaB2 . Its non-competitive inhibition mechanism distinguishes it from classical IMPDH inhibitors, as it binds to the NAD<sup>+</sup> site post-IMP binding, forming π-interactions with residue Y487 in the adjacent tetramer . Resistance arises via the Y487C mutation, which disrupts this interaction .
Properties
CAS No. |
1278553-16-4 |
|---|---|
Molecular Formula |
C20H25N3O3S |
Molecular Weight |
387.498 |
IUPAC Name |
Cyclohexyl[4-(5-isoquinolinylsulfonyl)-1-piperazinyl]methanone |
InChI |
InChI=1S/C20H25N3O3S/c24-20(16-5-2-1-3-6-16)22-11-13-23(14-12-22)27(25,26)19-8-4-7-17-15-21-10-9-18(17)19/h4,7-10,15-16H,1-3,5-6,11-14H2 |
InChI Key |
RQGSIJUNMAAIRB-UHFFFAOYSA-N |
SMILES |
O=C(C1CCCCC1)N2CCN(S(=O)(C3=CC=CC4=C3C=CN=C4)=O)CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VCC234718; VCC-234718; VCC 234718. |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Kinetic and Pharmacodynamic Parameters
| Compound | Target | Ki (nM) | MIC (µM) | Selectivity (Mtb/Human) | Resistance Mutation |
|---|---|---|---|---|---|
| This compound | Mtb GuaB2 | 100 | 0.5 | >30 | Y487C |
| N-(1H-indazol-6-yl) | Mtb GuaB2 | 110 | 2.0 | 15 | G248S |
| Mycophenolic Acid | Human IMPDH2 | 5 | >64 | N/A | N/A |
| DPU-2 | Mtb dUTPase | 220 | 4.0 | >12 | N/A |
Table 2: ADMET Profiles
| Parameter | This compound | Compound IV | DPU-2 |
|---|---|---|---|
| Caco-2 Ptot (cm/s) | 1.2 × 10<sup>−6</sup> | 3.5 × 10<sup>−6</sup> | 8.0 × 10<sup>−6</sup> |
| CYP3A4 Contribution | 85% | 60% | <5% |
| Hepatocyte Clearance | Moderate | High | Low |
Research Findings
- Efficacy: this compound reduces Mtb burden by 3-log in THP-1 macrophages at 5 µM, outperforming rifampicin in non-replicating models .
- Resistance : Y487C mutation reduces binding affinity 20-fold, but optimized analogs (e.g., Compound 6 in ) restore potency by engaging NAD<sup>+</sup>-binding residues .
- Toxicity: No cytotoxicity observed in MRC-5 fibroblasts at ≤50 µM, aligning with its high selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
